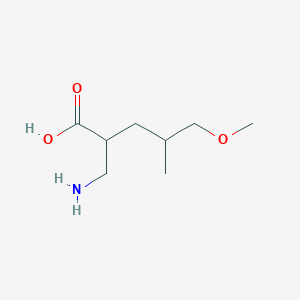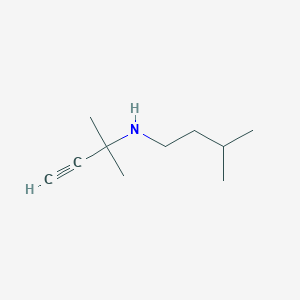
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluoroaniline with 2-fluorobenzoyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenyl derivatives, depending on the specific reagents and conditions used.
科学研究应用
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .
相似化合物的比较
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares similar structural features but differs in the functional groups attached to the aromatic rings.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with a different substitution pattern on the phenyl ring.
Uniqueness
4-(2,3-Difluorophenyl)-2-fluoro-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C12H8F3N |
|---|---|
分子量 |
223.19 g/mol |
IUPAC 名称 |
4-(2,3-difluorophenyl)-2-fluoro-6-methylpyridine |
InChI |
InChI=1S/C12H8F3N/c1-7-5-8(6-11(14)16-7)9-3-2-4-10(13)12(9)15/h2-6H,1H3 |
InChI 键 |
SQDBDIJJPJYKFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)F)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)

amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)




![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
